2-(2-Bromo-5-methylphenyl)-1,3-dioxolane
Description
The exact mass of the compound this compound is 241.99424 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-5-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQONLCDTGWTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Foundations for 2 2 Bromo 5 Methylphenyl 1,3 Dioxolane
General Principles of 1,3-Dioxolane (B20135) Formation
The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532) that serves as a crucial protecting group for aldehydes and ketones in multi-step organic synthesis. chemicalbook.comwikipedia.org Its formation is generally robust and reversible, offering stability under basic, oxidative, and reductive conditions while being readily removable by aqueous acid. thieme-connect.de
Acid-Catalyzed Acetalization/Ketalization of Carbonyl Precursors
The most common and direct method for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with ethylene (B1197577) glycol. wikipedia.org This reaction is an equilibrium process. To achieve high yields, the water formed as a byproduct must be removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene (B151609). chemicalbook.comorganic-chemistry.org
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. google.com
Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a protonated hemiacetal intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, creating a resonance-stabilized oxocarbenium ion.
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion, forming the five-membered ring.
Deprotonation: The final step involves the removal of a proton from the remaining protonated ether oxygen by a base (like the solvent or the conjugate base of the acid catalyst), regenerating the catalyst and yielding the neutral 1,3-dioxolane product.
Various Brønsted and Lewis acids can catalyze this transformation. organic-chemistry.org A patent for a similar compound, o-bromobenzaldehyde ethylene acetal, lists p-toluenesulfonic acid, phenylsulfonic acid, phosphoric acid, and sulfuric acid as effective catalysts. google.com
Alternative Chemical Approaches for Dioxolane Ring Synthesis
While acid-catalyzed acetalization is prevalent, several alternative methods for constructing the 1,3-dioxolane ring have been developed.
Reaction of Epoxides: 1,3-dioxolanes can be synthesized from the reaction of epoxides (oxiranes) with either aldehydes or ketones. This reaction is often catalyzed by Lewis acids like SnCl₄ or by salts such as tetraethylammonium (B1195904) bromide. chemicalbook.comorganic-chemistry.org Chiral catalysts can be employed to achieve asymmetric synthesis of specific dioxolanes. organic-chemistry.org
From Vinyl Ethers: The synthesis of 2-methyl-1,3-dioxolane (B1212220) has been reported by heating a vinyl ether in the presence of potassium hydroxide (B78521) (KOH), demonstrating a base-mediated pathway. chemicalbook.com
Visible-Light Photocatalysis: A modern approach involves the use of visible-light photocatalysis. Under neutral conditions, aldehydes can be protected as dioxolanes in high yields using Eosin Y as a photocatalyst, a method that is tolerant of acid-sensitive functional groups and notably leaves ketones unreacted. organic-chemistry.org
Radical-Based Methods: Thiol-promoted radical chain processes allow for the site-specific addition of 1,3-dioxolane to imines, yielding protected α-amino aldehydes. organic-chemistry.org This metal-free and redox-neutral method highlights the versatility of radical chemistry in forming related structures. organic-chemistry.org
Targeted Synthesis of 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane
The direct synthesis of the title compound, this compound, is achieved by applying the principles of acid-catalyzed acetalization. The reaction involves treating the precursor aldehyde, 2-Bromo-5-methylbenzaldehyde (B1279800), with ethylene glycol in the presence of an acid catalyst.
Based on analogous procedures, a typical synthesis would involve refluxing a solution of 2-Bromo-5-methylbenzaldehyde and a slight excess of ethylene glycol in a solvent like toluene or benzene. google.com A catalytic amount of p-toluenesulfonic acid would be added, and the reaction would proceed with continuous removal of water using a Dean-Stark apparatus until no more water is collected. The reaction mixture is then worked up by washing with a mild base, such as a sodium bicarbonate solution, to neutralize the acid catalyst, followed by purification.
Preparation of Key Aromatic Precursors
The availability of the starting aldehyde is crucial for the synthesis of the target dioxolane. Additionally, the synthesis of related phenolic compounds provides insight into the functionalization of the aromatic ring system.
The compound 2-Bromo-5-methylbenzaldehyde is a known chemical intermediate. nih.gov Its preparation has been noted in established chemical literature, such as Organic Syntheses, which provides reliable and widely applicable procedures. orgsyn.org One of the most versatile methods for introducing a formyl group onto an aromatic ring is the Gattermann-Koch reaction or Vilsmeier-Haack reaction on a suitable precursor like 1-bromo-4-methylbenzene. Another common route is the oxidation of the corresponding benzyl (B1604629) alcohol, (2-bromo-5-methylphenyl)methanol. nih.gov A Sandmeyer-type reaction starting from 2-amino-5-methylbenzaldehyde (B1611670) is also a viable pathway.
The synthesis of 2-Bromo-5-methylphenol is well-documented and can be achieved through several routes, primarily via the electrophilic bromination of p-cresol (B1678582) (4-methylphenol). nih.gov
The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. byjus.com Since the para position in p-cresol is occupied by the methyl group, bromination occurs preferentially at one of the ortho positions. quora.com
Table 1: Selected Synthetic Routes for 2-Bromo-5-methylphenol
| Starting Material | Reagents & Conditions | Solvent | Yield | Reference(s) |
|---|---|---|---|---|
| p-Cresol | Bromine, room temperature | Chlorobenzene | High | google.com |
| p-Cresol | Bromine, 25-30°C | Carbon tetrachloride | >95% (crude purity) | quickcompany.in |
| p-Cresol | Bromine, -10 to -5°C | Dichloroethane or Chloroform | 90.7% | quickcompany.ingoogle.com |
The reaction conditions for the bromination of p-cresol can be controlled to favor the formation of the mono-brominated product and reduce the formation of di-brominated byproducts. google.com Methods include carrying out the reaction at specific temperatures and using solvents like chlorobenzene, chloroform, or carbon tetrachloride. google.comquickcompany.ingoogle.com An alternative, though lower-yielding, approach is the Sandmeyer reaction, which involves the diazotization of 6-amino-m-cresol followed by treatment with a copper(I) bromide catalyst. chemicalbook.com
Condensation Reactions with Ethylene Glycol
The primary and most direct method for synthesizing this compound is through the acid-catalyzed condensation reaction of 2-bromo-5-methylbenzaldehyde with ethylene glycol. bldpharm.comnih.gov This reaction is a classic example of acetal formation, where the carbonyl group of the aldehyde reacts with the two hydroxyl groups of the diol to form a cyclic acetal, the 1,3-dioxolane ring. wikipedia.org
The mechanism is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst. youtube.com This step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. This forms a hemiacetal intermediate. Subsequent intramolecular cyclization occurs when the second hydroxyl group of the ethylene glycol attacks the protonated hemiacetal carbon, followed by the elimination of a water molecule to yield the stable 1,3-dioxolane ring. youtube.com The removal of water is critical as it drives the reversible reaction toward the product side, in accordance with Le Châtelier's principle.
Catalytic Systems and Reaction Conditions
The success of the condensation reaction hinges on the appropriate selection of a catalytic system and the precise control of reaction conditions. Both Brønsted and Lewis acids are effective in promoting this transformation, each with specific advantages regarding reaction rate and substrate compatibility.
Lewis Acid Catalysis
Lewis acids offer an alternative catalytic approach for dioxolane formation, often under milder conditions. organic-chemistry.org Reagents such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are known to be highly effective for the preparation of cyclic acetals. organic-chemistry.org Lewis acids function by coordinating to the carbonyl oxygen, which, similar to protonation, increases the electrophilicity of the carbonyl carbon and facilitates the reaction with ethylene glycol. While specific examples for the synthesis of this compound using Lewis acids are not prevalent in the provided literature, this methodology is broadly applicable to aldehydes and ketones. wikipedia.orgorganic-chemistry.org For instance, Scandium(III) triflate (Sc(OTf)₃) has been used to catalyze related reactions for forming protected aldol (B89426) products. organic-chemistry.org
| Catalytic System | Examples | Typical Conditions | Advantages |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) prepchem.comprepchem.com, Phosphoric acid youtube.com | Reflux in a non-polar solvent with azeotropic water removal. prepchem.comprepchem.com | Inexpensive, readily available, effective. scielo.org.za |
| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) organic-chemistry.org, Scandium(III) triflate (Sc(OTf)₃) organic-chemistry.org | Often milder conditions, can be performed at room temperature. organic-chemistry.org | High efficiency, suitable for sensitive substrates. organic-chemistry.org |
Solvent Selection and Azeotropic Water Removal Techniques
The choice of solvent and the method for water removal are paramount for achieving high yields in dioxolane synthesis. To shift the reaction equilibrium towards the product, the water generated during the condensation must be continuously removed. The most common technique is azeotropic distillation using a Dean-Stark apparatus. prepchem.comprepchem.com
Non-polar, water-immiscible solvents that form a low-boiling azeotrope with water are ideal for this purpose. Toluene and benzene are frequently cited solvents in procedures for synthesizing similar brominated phenyl dioxolanes. prepchem.comprepchem.comresearchgate.net The solvent-water azeotrope distills out of the reaction mixture, and upon condensation, the water separates and is collected in the trap, while the solvent is returned to the reaction flask. Cyclohexane also serves as an effective entrainer for the azeotropic removal of water. google.com The selection of an appropriate solvent not only facilitates water removal but can also influence reaction rates and yields. researchgate.net
| Solvent | Water Removal Technique | Reference Example |
| Toluene | Dean-Stark Azeotropic Distillation | Synthesis of 2-methyl-2-(p-bromophenyl)-1,3-dioxolane. prepchem.com |
| Benzene | Dean-Stark Azeotropic Distillation | Synthesis of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane. |
| Cyclohexane | Azeotropic Distillation | Purification of 1,3-dioxolane. google.com |
Optimization Strategies for Reaction Yield and Selectivity
Optimizing the synthesis of this compound involves the systematic adjustment of several reaction parameters to maximize yield and purity. Key strategies include:
Catalyst Loading: Using the minimum effective amount of acid catalyst is crucial. While catalytic amounts are necessary, excessive acid can lead to side reactions or degradation of the product. Studies on similar reactions show that increasing catalyst loading beyond a certain point offers no significant benefit in yield. scielo.org.za
Temperature and Reaction Time: The reaction is typically performed at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic water removal. prepchem.comresearchgate.net The reaction is monitored until no more water is collected in the Dean-Stark trap, indicating completion. prepchem.com
Solvent Choice: The selection of the solvent is a critical optimization parameter. As demonstrated in various syntheses, nonpolar solvents like toluene or dichloromethane (B109758) can lead to high yields. researchgate.net In some acid-catalyzed reactions, protic solvents such as ethanol (B145695) or water have been shown to accelerate the process. scielo.org.za
By carefully controlling these factors—catalyst type and amount, solvent, temperature, and water removal—the synthesis can be fine-tuned to achieve high yield and selectivity for the desired dioxolane product.
Advanced Synthetic Techniques Applicable to Dioxolane Derivatives
Beyond the standard acid-catalyzed condensation, several advanced synthetic methods have been developed for the synthesis of dioxolane derivatives, offering access to more complex and stereochemically defined structures. While not specifically documented for this compound, these techniques are applicable to the broader class of dioxolane compounds.
Asymmetric Catalysis: For the synthesis of chiral dioxolanes, asymmetric catalytic methods are employed. For example, a chiral binaphthyldiimine-Ni(II) complex has been used to catalyze asymmetric 1,3-dipolar cycloaddition reactions, affording cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org
Radical-Based Methods: Novel, metal-free approaches have been developed, such as the thiol-promoted site-specific radical addition of 1,3-dioxolane to imines. This redox-neutral process provides access to a range of protected α-amino aldehydes in very good yields. organic-chemistry.org
Mild Acetalization Reagents: To avoid the harsh conditions of strong acids, milder reagents can be used. 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) serves as an effective source for the trimethylsilyl group in the preparation of cyclic acetals under gentle conditions, catalyzed by TMSOTf. organic-chemistry.org
Ring-Expansion Strategies: Dioxolane rings can also be formed through ring-expansion reactions. In the total synthesis of the natural product neosporol, a key step involves a Prilezhaev epoxidation followed by a carbonyl-driven ring-expansion to form the dioxolane moiety. wikipedia.org
These advanced methods highlight the versatility of modern synthetic chemistry in constructing dioxolane-containing molecules with high levels of control and efficiency.
| Advanced Technique | Description | Potential Application |
| Asymmetric Cycloaddition | Use of a chiral Ni(II) catalyst to produce enantiomerically enriched cis-1,3-dioxolanes from carbonyl ylides and aldehydes. organic-chemistry.org | Synthesis of chiral derivatives of this compound. |
| Thiol-Promoted Radical Addition | A metal-free, radical chain process to add 1,3-dioxolane to imines, forming protected α-amino aldehydes. organic-chemistry.org | Functionalization of the dioxolane ring or related substrates. |
| Mild Acetalization with MSTFA/TMSOTf | A gentle method for forming cyclic acetals using a silylating agent and a Lewis acid catalyst. organic-chemistry.org | Acetalization of sensitive aldehydes or ketones under non-harsh conditions. |
| Ring-Expansion Synthesis | Formation of the dioxolane ring via the expansion of an epoxide, driven by a nearby carbonyl group. wikipedia.org | Construction of complex molecules containing an embedded dioxolane system. |
Asymmetric Synthesis Approaches for Chiral Dioxolanes
The synthesis of enantiomerically pure chiral dioxolanes, including derivatives such as this compound, is of significant interest due to their utility as chiral building blocks and auxiliaries in organic synthesis. While the parent compound this compound is achiral if derived from ethylene glycol, the introduction of chirality can be achieved by employing chiral diols or through catalytic asymmetric methods.
One prominent strategy involves the use of C₂-symmetric chiral diols as the starting material. The reaction of such a diol with 2-bromo-5-methylbenzaldehyde, typically under acid catalysis, would yield a chiral dioxolane. The stereochemistry of the diol directly translates to the stereochemistry of the final product.
Alternatively, organocatalysis presents a powerful approach for the asymmetric synthesis of dioxolanes. nih.gov For instance, a novel asymmetric formal [3 + 2] cycloaddition reaction has been reported for the synthesis of 1,3-dioxolanes using cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov This method proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov Adapting this methodology to 2-bromo-5-methylbenzaldehyde could provide a route to chiral 2-substituted-1,3-dioxolanes.
Another approach focuses on the synthesis of chiral 1,3-diols, which can then be cyclized to form the corresponding dioxolanes. nih.gov Chiral 1,3-diols can be synthesized with high enantiomeric purity through methods like the asymmetric reduction of β-hydroxy ketones, which are accessible via asymmetric aldol reactions. nih.govresearchgate.net For example, a proline-derived organocatalyst with a copper(II) triflate additive has been used for the asymmetric aldol reaction to produce chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee). nih.gov Subsequent asymmetric reduction of the ketone functionality, for instance with a CBS-oxazaborolidine catalyst, yields the chiral 1,3-diol. nih.govresearchgate.net This diol can then be reacted with 2-bromo-5-methylbenzaldehyde dimethyl acetal under acidic conditions to furnish the desired chiral dioxolane.
Table 1: Asymmetric Synthesis of Chiral 1,3-Diols as Dioxolane Precursors A representative table based on established methodologies.
| Entry | Aldehyde | Ketone | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Isobutyraldehyde | Acetone (B3395972) | Proline-derived organocatalyst/Cu(OTf)₂ | 95:5 | >99 (S) |
| 2 | Benzaldehyde (B42025) | Acetone | Proline-derived organocatalyst/Cu(OTf)₂ | 92:8 | >99 (R) |
| 3 | Cyclohexanecarboxaldehyde | Acetone | Proline-derived organocatalyst/Cu(OTf)₂ | 97:3 | >99 (S) |
Stereochemical Control in Dioxolane Formation
The formation of the 1,3-dioxolane ring from an aldehyde or its corresponding acetal and a diol can lead to the creation of a new stereocenter at the C2 position of the dioxolane ring. When a chiral diol is used, the reaction results in the formation of diastereomers. The control of this stereochemistry is crucial and is influenced by both kinetic and thermodynamic factors. saskoer.capharmacy180.com
Diastereoselectivity in dioxolane formation can be achieved by carefully selecting the reaction conditions and the nature of the chiral auxiliary (the diol). The relative energies of the transition states leading to the different diastereomers will determine the product ratio under kinetic control. saskoer.ca Steric interactions between the substituents on the diol and the incoming aldehyde play a significant role in differentiating these transition state energies. For example, in the reaction of 2-bromo-5-methylbenzaldehyde with a chiral 1,2-diol, the bulky 2-bromo-5-methylphenyl group will preferentially orient itself to minimize steric hindrance with the substituents on the chiral diol, leading to the preferential formation of one diastereomer.
Lewis acids can also be employed to enhance diastereoselectivity. The coordination of a Lewis acid to the oxygen atoms of the diol and the aldehyde can create a more rigid transition state, amplifying the steric and electronic differences that govern the facial selectivity of the attack on the carbonyl group.
Furthermore, stereoselective formation of substituted 1,3-dioxolanes can be achieved through multi-component assembly reactions. nih.gov For example, the oxidation of alkenes with a hypervalent iodine reagent in the presence of a carboxylic acid can generate a 1,3-dioxolan-2-yl cation intermediate stereospecifically. nih.gov The subsequent stereoselective trapping of this cation with a nucleophile dictates the final stereochemistry of the polysubstituted dioxolane product. nih.gov
Table 2: Diastereoselective Dioxolane Formation A hypothetical table illustrating potential diastereoselectivity in the formation of this compound from a chiral diol.
| Entry | Chiral Diol | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | (2R,3R)-2,3-Butanediol | p-Toluenesulfonic acid | Toluene | 110 (Dean-Stark) | 75:25 |
| 2 | (2R,3R)-2,3-Butanediol | Trimethylsilyl trifluoromethanesulfonate | Dichloromethane | -78 to 0 | 85:15 |
| 3 | (S)-1,2-Propanediol | Amberlyst-15 | Hexane | 60 | 60:40 |
Metal-Catalyzed Transformations for Functionalization (e.g., copper-catalyzed borylation of brominated dioxolanes)
The bromine atom on the phenyl ring of this compound serves as a versatile handle for further molecular elaboration through metal-catalyzed cross-coupling reactions. A particularly useful transformation is the conversion of the aryl bromide to an arylboronic ester via a metal-catalyzed borylation reaction. While palladium catalysis is common for this transformation, copper catalysis has emerged as a cost-effective and efficient alternative. acsgcipr.orgrsc.org
The copper-catalyzed borylation of aryl halides, including aryl bromides, is typically carried out using a copper(I) catalyst, a suitable ligand, a base, and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org The reaction proceeds through a catalytic cycle that is thought to involve the formation of a copper-boryl intermediate. This species then undergoes a coupling reaction with the aryl bromide to generate the desired arylboronic ester and a copper(I) halide. The active copper(I) catalyst is regenerated by the base.
The resulting boronate ester of this compound is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond at the position of the original bromine atom, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents. This two-step sequence of borylation followed by cross-coupling significantly enhances the synthetic utility of the parent brominated dioxolane.
Table 3: Copper-Catalyzed Borylation of Aryl Bromides A representative table based on established methodologies for the borylation of aryl bromides.
| Entry | Aryl Bromide | Copper Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | CuI (5 mol%) | Xantphos (5.5 mol%) | K₃PO₄ | 1,4-Dioxane | 85 |
| 2 | 1-Bromo-4-methoxybenzene | CuCl (10 mol%) | IPr (12 mol%) | KOtBu | Toluene | 92 |
| 3 | 2-Bromopyridine | Cu(OAc)₂ (5 mol%) | Phen (10 mol%) | Cs₂CO₃ | DMF | 78 |
Chemical Reactivity and Mechanistic Studies of 2 2 Bromo 5 Methylphenyl 1,3 Dioxolane
Reactivity Profile of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring is a cyclic acetal (B89532), which serves as a protecting group for carbonyl compounds. nih.gov Its reactivity is characterized by a general stability towards certain reagents and a susceptibility to cleavage under specific conditions.
Cyclic acetals, including the 1,3-dioxolane ring system, are notably stable in the presence of a wide array of nucleophiles and bases. organic-chemistry.orgscribd.com This stability makes them effective protecting groups for aldehydes and ketones during syntheses that involve basic or nucleophilic conditions. thieme-connect.de The C-O bonds within the dioxolane ring are not susceptible to cleavage by these reagents, allowing for selective reactions to occur at other sites within a molecule.
The primary vulnerability of the 1,3-dioxolane ring is its lability in the presence of acids. thieme-connect.de Acid-catalyzed deprotection, or hydrolysis, is a common method for removing the acetal and regenerating the parent carbonyl compound. total-synthesis.com The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and loss of a proton regenerates the carbonyl group and ethylene (B1197577) glycol. total-synthesis.com
Table 1: Common Acid Catalysts for 1,3-Dioxolane Deprotection
| Catalyst | Conditions | Reference |
|---|---|---|
| Hydrochloric Acid (HCl) | Aqueous solution | total-synthesis.com |
| Pyridinium p-toluenesulfonate (PPTS) | Water/organic solvent mixture | total-synthesis.com |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water at 30 °C | wikipedia.org |
| Cerium(III) triflate | Wet nitromethane at room temperature | organic-chemistry.org |
Transacetalization is a related acid-catalyzed process where the dioxolane is cleaved in the presence of another alcohol or diol, leading to the formation of a different acetal or ketal. This reaction also proceeds through a carbocation intermediate. For instance, deprotection can be performed via acid-catalyzed transacetalization in acetone (B3395972). organic-chemistry.org
While generally stable to mild oxidizing agents, the 1,3-dioxolane ring can be cleaved under more forceful oxidative conditions. organic-chemistry.org Strong oxidizing agents can lead to the formation of esters or other cleavage products. organic-chemistry.orgscribd.com The presence of strong Lewis acids can enhance the sensitivity of the acetal to oxidants like potassium permanganate (KMnO₄) and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgscribd.com An efficient oxidation of various acetals, including 1,3-dioxolanes, to give esters can be achieved using molecular oxygen with N-hydroxyphthalimide (NHPI) and Co(OAc)₂ as co-catalysts. organic-chemistry.org
The 1,3-dioxolane unit can participate in radical-mediated reactions. For example, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines can occur through a radical chain process. organic-chemistry.org This type of reaction is metal-free and redox-neutral, utilizing a catalytic amount of a radical precursor to generate protected α-amino aldehydes. organic-chemistry.org The success of this transformation often requires the presence of both a thiol and a small amount of oxygen. organic-chemistry.org
Reactivity of the 2-Bromo-5-methylphenyl Substituent
The 2-bromo-5-methylphenyl group attached to the 1,3-dioxolane ring is an aromatic system that can undergo electrophilic aromatic substitution. The nature and position of the existing substituents—a bromine atom and a methyl group—significantly influence the regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edumsu.edu The rate and position of substitution are governed by the electronic properties of the substituents already present on the ring.
In the case of the 2-bromo-5-methylphenyl group, we have three substituents to consider:
Bromine (at C2): Halogens are deactivating yet ortho-, para-directing groups. They withdraw electron density from the ring inductively, making it less reactive than benzene, but they can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.
Methyl (at C5): Alkyl groups are activating and ortho-, para-directing. libretexts.org They donate electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.
The 1,3-dioxolane-2-yl group (at C1): This group is generally considered to be weakly deactivating and ortho-, para-directing.
The directing effects of these groups will determine the position of substitution for an incoming electrophile. The positions on the aromatic ring are C3, C4, and C6.
Position C3: Ortho to the bromo group and meta to the methyl group.
Position C4: Para to the bromo group and ortho to the methyl group.
Position C6: Ortho to the bromo group and meta to the methyl group.
The activating, ortho-, para-directing methyl group will strongly favor substitution at the positions ortho and para to it. The ortho position (C4) and the other ortho position (C6) are possibilities. The bromo group, being a deactivating ortho-, para-director, will also direct to positions C4 and C6. The combined directing effects of the methyl and bromo groups would likely lead to a mixture of products, with substitution at C4 and C6 being the most probable outcomes. Steric hindrance from the adjacent bromo and dioxolane groups might influence the ratio of these products.
Table 2: Directing Effects of Substituents on the Phenyl Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -Br | C2 | Inductively withdrawing, resonance donating | Ortho, Para (deactivating) |
| -CH₃ | C5 | Inductively donating | Ortho, Para (activating) |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.
In the case of 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane, the substituents on the phenyl ring are a bromine atom, a methyl group, and a 1,3-dioxolane group. The methyl group is electron-donating, which destabilizes the carbanionic intermediate required for the SNAr mechanism. The dioxolane group is not a strong electron-withdrawing group. Consequently, the aromatic ring is not sufficiently activated for standard nucleophilic aromatic substitution to proceed under typical conditions. Direct displacement of the bromide by a nucleophile is therefore considered an unfavorable reaction pathway for this specific compound.
Cross-Coupling Reactions at the Bromine Center (e.g., Suzuki-Miyaura Coupling)
The carbon-bromine bond on the aromatic ring is the most synthetically versatile site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds by reacting an organohalide with an organoboron species. wikipedia.org
The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) complex:
Oxidative Addition : The palladium(0) catalyst inserts into the aryl-bromine bond, forming a palladium(II) complex.
Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org
This reaction is highly efficient for aryl bromides and tolerates a wide variety of functional groups. For this compound, the Suzuki-Miyaura reaction provides a reliable method to form biaryl structures or introduce other carbon-based substituents. The dioxolane group is stable under the typically basic conditions of the Suzuki coupling. organic-chemistry.org
Below is a table illustrating typical conditions and potential outcomes for the Suzuki-Miyaura coupling of this compound.
| Organoboron Reagent | Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-(5-Methyl-[1,1'-biphenyl]-2-yl)-1,3-dioxolane |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 2-(4'-Methoxy-5-methyl-[1,1'-biphenyl]-2-yl)-1,3-dioxolane |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-(5-Methyl-2-(thiophen-2-yl)phenyl)-1,3-dioxolane |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | THF | 2-(5-Methyl-2-vinylphenyl)-1,3-dioxolane |
Functionalization of the Methyl Group
The methyl group attached to the aromatic ring can also be a site for chemical modification, although it is generally less reactive than the aryl bromide center. Common transformations of a benzylic methyl group include radical halogenation or oxidation.
Radical Halogenation : Using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be converted to a bromomethyl group. This new functional group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities (e.g., alcohols, ethers, amines).
Oxidation : Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid.
Executing these transformations requires careful consideration of chemoselectivity, as the conditions for methyl group functionalization could potentially affect the dioxolane or aryl bromide moieties. For instance, strongly acidic oxidizing conditions could cleave the dioxolane ring.
Chemoselectivity and Orthogonal Reactivity
Chemoselectivity is a crucial concept when dealing with multifunctional molecules like this compound. It refers to the ability to react with one functional group in the presence of others.
Differentiating Reactivity between the Dioxolane and Aryl Moieties
The dioxolane and aryl bromide moieties exhibit distinct chemical reactivities, which can be exploited for selective transformations.
Dioxolane Moiety : The dioxolane is an acetal, which functions as a protecting group for a carbonyl group (in this case, the 2-formyl group of 2-bromo-5-methylbenzaldehyde). Acetals are stable to basic, neutral, and nucleophilic conditions but are readily cleaved under aqueous acidic conditions (e.g., HCl, H₂SO₄) to regenerate the aldehyde. organic-chemistry.org
Aryl Bromide Moiety : As discussed, the C-Br bond is primarily reactive towards transition-metal-catalyzed cross-coupling reactions, which typically occur under neutral or basic conditions. tcichemicals.com
This difference allows for selective manipulation. For example, a Suzuki-Miyaura coupling can be performed on the aryl bromide using a palladium catalyst and a base, leaving the dioxolane group intact. Subsequently, the dioxolane can be removed by treatment with acid to unmask the aldehyde, which can then undergo further reactions like oxidation, reduction, or Wittig olefination.
Strategies for Orthogonal Protecting Group Manipulation
Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions, allowing for the deprotection of one group without affecting the other. This strategy is fundamental in multi-step synthesis.
The dioxolane group in this compound can be considered an acid-labile protecting group. If other protecting groups are present in a more complex derivative of this molecule, the dioxolane can be selectively removed if the other groups are stable to acid. This orthogonality is key to building complex molecular architectures.
The table below illustrates the orthogonal relationship between the dioxolane group and other common protecting groups.
| Protecting Group | Protected Functionality | Cleavage Condition | Orthogonal to Dioxolane? |
|---|---|---|---|
| Dioxolane (Acetal) | Carbonyl (Aldehyde) | Aqueous Acid (e.g., HCl/H₂O) | - |
| tert-Butoxycarbonyl (Boc) | Amine | Strong Acid (e.g., TFA) | No (Both acid-labile) |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | Yes |
| Benzyl (B1604629) (Bn) ether | Alcohol | Hydrogenolysis (H₂, Pd/C) | Yes |
| Silyl ether (e.g., TBDMS) | Alcohol | Fluoride source (e.g., TBAF) | Yes |
| Methyl ester | Carboxylic Acid | Base (Saponification, e.g., NaOH) | Yes |
This orthogonality ensures that synthetic pathways can be designed with high precision, allowing for the sequential unmasking and reaction of different functional groups within a molecule.
Role As a Synthetic Intermediate and Protecting Group in Complex Molecule Synthesis
1,3-Dioxolanes as Carbonyl Protecting Groups in Organic Synthesis
In multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bldpharm.com Carbonyl groups in aldehydes and ketones are particularly susceptible to attack by nucleophiles. bldpharm.comsigmaaldrich.com The conversion of a carbonyl to a 1,3-dioxolane (B20135) (a cyclic acetal (B89532) or ketal) is a common and effective strategy to protect it.
The protection of an aldehyde or ketone as a 1,3-dioxolane involves reacting the carbonyl compound with ethylene (B1197577) glycol under acidic conditions. researchgate.netsigmaaldrich.com This reaction is reversible and converts the electrophilic carbonyl carbon into an acetal or ketal, which is significantly less reactive. sigmaaldrich.com The resulting dioxolane is stable in neutral to strongly basic environments and does not react with many powerful nucleophiles, such as Grignard reagents or hydride sources like lithium aluminum hydride. nih.govnih.gov This stability allows chemists to perform a wide range of chemical modifications on other parts of the molecule without affecting the protected carbonyl group. nih.gov Once the desired transformations are complete, the protecting group can be removed by acid-catalyzed hydrolysis, regenerating the original aldehyde or ketone. sigmaaldrich.com
The formation and cleavage of 1,3-dioxolanes can be achieved under various conditions, allowing for compatibility with a wide range of substrates and other functional groups. The choice of catalyst and conditions is critical for achieving high yields and selectivity.
Protection (Acetalization/Ketalization): The most common method for protection involves the use of a Brønsted or Lewis acid catalyst with ethylene glycol. sigmaaldrich.com To drive the equilibrium towards the formation of the dioxolane, water, a byproduct of the reaction, is typically removed, often using a Dean-Stark apparatus. nih.govnih.gov Milder, more specialized conditions have also been developed. For instance, iodine can be used as a catalyst under nearly neutral conditions. sigmaaldrich.com Microwave irradiation has also been shown to accelerate the reaction, often leading to faster and more efficient protection. bldpharm.com
Deprotection (Hydrolysis): Deprotection is generally accomplished by hydrolysis in the presence of an acid. sigmaaldrich.com Aqueous acid is commonly used to reverse the reaction and regenerate the carbonyl. nih.govnih.gov However, to avoid harsh conditions that might affect sensitive functional groups elsewhere in the molecule, various milder methods have been developed. These include using catalysts like cerium(III) triflate or indium(III) trifluoromethanesulfonate (B1224126), which can operate under nearly neutral conditions. sigmaaldrich.com Protic ionic liquids in aqueous media have also been employed as a green and efficient method for deprotection. sigmaaldrich.com
Interactive Table: Comparison of Protection/Deprotection Methods for 1,3-Dioxolanes
| Process | Reagents/Catalyst | Conditions | Key Features | Citation(s) |
|---|---|---|---|---|
| Protection | Ethylene glycol, p-toluenesulfonic acid | Reflux in toluene (B28343) with Dean-Stark trap | Standard, effective water removal | sigmaaldrich.com |
| Protection | Ethylene glycol, Iodine | Neutral, aprotic | Mild conditions | sigmaaldrich.com |
| Protection | Ethylene glycol, various catalysts | Microwave irradiation | Rapid reaction times | bldpharm.com |
| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) | Aqueous solution | Standard, strong conditions | sigmaaldrich.com |
| Deprotection | Indium(III) trifluoromethanesulfonate | Acetone (B3395972), room temp. or microwave | Neutral conditions, good to excellent yields | sigmaaldrich.com |
| Deprotection | Cerium(III) triflate | Wet nitromethane, room temp. | Chemoselective, near-neutral pH | sigmaaldrich.com |
| Deprotection | Protic ionic liquid | Aqueous media | Green, efficient, recyclable catalyst | sigmaaldrich.com |
Chemoselectivity refers to the ability to react with one functional group in the presence of others. In molecules containing multiple carbonyl groups or other reactive sites, the selective protection of one carbonyl is a significant synthetic challenge. Aldehydes are generally more reactive than ketones, which allows for their selective protection as dioxolanes under carefully controlled conditions. nih.gov For example, using specific catalysts like tetrabutylammonium (B224687) tribromide in the presence of an orthoester allows for the acetalization of an aldehyde while leaving a ketone untouched. sigmaaldrich.com
This chemoselectivity is crucial in complex syntheses. For instance, if a molecule contains both an ester and a ketone, and a reaction is desired only at the ester site (e.g., reduction with a strong hydride reagent), the more reactive ketone must first be protected. nih.govnih.gov Converting the ketone to a 1,3-dioxolane renders it inert to the reducing agent, allowing the ester to be selectively transformed. researchgate.netnih.gov Subsequent acidic workup removes the protecting group, restoring the ketone. nih.gov
Utilization of 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane as a Versatile Building Block
The structure of this compound makes it more than just a protected aldehyde; it is a bifunctional building block. The aryl bromide provides a reactive handle for carbon-carbon bond formation, while the protected aldehyde offers a site for future functionalization.
Aryl bromides are highly valuable in modern organic synthesis, particularly as substrates in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for constructing complex molecular frameworks from simpler precursors. This compound is an ideal candidate for such reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govmdpi.comnih.gov
In a typical Suzuki-Miyaura reaction, the aryl bromide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net Using this compound as the aryl bromide partner allows for the synthesis of complex biaryl scaffolds. nih.gov These biaryl structures are fundamental cores in many areas of chemistry, including materials science and medicinal chemistry. nih.gov After the cross-coupling reaction, the 1,3-dioxolane group remains intact and can be hydrolyzed to reveal the aldehyde. This aldehyde can then undergo further reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine, adding another layer of molecular diversity.
Many biologically active compounds and pharmaceutical drugs are based on complex molecular scaffolds. mdpi.com The ability to construct these scaffolds efficiently is a central goal of medicinal chemistry. Bromo-substituted benzo-dioxole derivatives are recognized as important precursors for active ingredients in both agrochemicals and pharmaceuticals. google.com
The biaryl moieties readily synthesized from this compound via cross-coupling reactions are privileged structures in drug discovery. nih.gov By serving as a precursor to these valuable scaffolds, the compound acts as a key intermediate in the synthesis of more advanced molecules for medicinal research. Furthermore, the 1,3-dioxolane ring itself is found in a number of natural and synthetic drugs and can contribute to the biological activity of a molecule. The strategic placement of the bromo group for coupling, the methyl group for steric and electronic influence, and the protected aldehyde for late-stage functionalization makes this compound a highly strategic and versatile intermediate for creating novel and complex molecules with potential therapeutic applications.
Design of New Synthetic Pathways Incorporating the Compound
The reactivity of the aryl-bromide and the dioxolane ring in this compound allows for the design of diverse synthetic pathways.
The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules. The dioxolane protecting group is generally stable under the conditions of these reactions.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the methylphenyl ring. researchgate.netnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org This is a valuable method for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orgnih.govjk-sci.com It is a powerful tool for the synthesis of aryl-alkynes, which are important intermediates in organic synthesis and materials science.
Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 |
| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF | 25-100 |
While the primary role of the dioxolane group is often as a protecting group, it can also be a site for chemical modification, although these reactions are less common than derivatization at the aryl position.
The most common reaction involving the dioxolane ring is its hydrolysis under acidic conditions to regenerate the parent aldehyde, 2-bromo-5-methylbenzaldehyde (B1279800). This is a crucial step in many synthetic sequences where the aldehyde functionality is required in the final product or for subsequent transformations. The hydrolysis is typically carried out using aqueous acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent like acetone or tetrahydrofuran. wikipedia.org
Ring-opening reactions of the dioxolane can also be achieved under specific conditions. For instance, treatment with strong Lewis acids in the presence of a nucleophile can lead to the opening of the ring to form an ether-alcohol derivative. Radical-mediated reactions can also lead to the opening of the dioxolane ring and the formation of new carbon-carbon bonds.
Furthermore, it is possible to introduce functionality at the C4 and C5 positions of the dioxolane ring prior to its formation by using substituted diols in the initial protection step. This allows for the incorporation of additional functional groups into the molecule.
| Reaction Type | Reagents | Product Type |
| Hydrolysis | H₃O⁺ | Aldehyde |
| Reductive Ring Opening | Lewis Acid / Reducing Agent | Ether-alcohol |
| Radical Addition | Radical Initiator / Alkene | Functionalized Aldehyde |
Spectroscopic and Structural Elucidation of 2 2 Bromo 5 Methylphenyl 1,3 Dioxolane
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the structure of a molecule by probing the interaction of electromagnetic radiation with its atoms and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane would provide crucial information about the number of different types of protons and their neighboring environments. One would expect to observe distinct signals for the aromatic protons, the methyl group protons, and the protons of the dioxolane ring. The aromatic region would likely show a complex splitting pattern due to the coupling between the protons on the substituted benzene (B151609) ring. The methyl group would appear as a singlet, and the four protons of the 1,3-dioxolane (B20135) ring would likely present as a multiplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. docbrown.info For this compound, one would anticipate ten distinct signals corresponding to the ten carbon atoms, unless there is accidental chemical shift equivalence. The spectrum would show signals for the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), the methyl carbon, the carbons of the dioxolane ring, and the acetal (B89532) carbon.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to assemble the complete molecular structure. github.iosdsu.edu
COSY: This experiment would establish the connectivity between adjacent protons, for instance, by showing correlations between the protons on the dioxolane ring and potentially between neighboring aromatic protons. sdsu.edu
HSQC: This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of proton and carbon resonances. sdsu.edu
HMBC: This experiment reveals longer-range couplings (typically over two to three bonds) between protons and carbons. sdsu.edu This would be instrumental in connecting the phenyl ring, the methyl group, and the dioxolane ring through the acetal carbon. For example, correlations would be expected between the acetal proton and the carbons of the phenyl ring and the dioxolane ring.
A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would need to be determined from a physical sample.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | Expected singlet | Expected signal |
| Aromatic CH | Expected multiplets | Expected signals |
| Dioxolane (OCH₂CH₂O) | Expected multiplet | Expected signal |
| Acetal CH | Expected singlet/triplet | Expected signal |
| Aromatic C-Br | - | Expected signal |
| Aromatic C-C(acetal) | - | Expected signal |
| Aromatic C-CH₃ | - | Expected signal |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. chemguide.co.uk For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu
The fragmentation pattern would likely involve the cleavage of the dioxolane ring and the loss of fragments such as ethylene (B1197577) oxide or other small neutral molecules. libretexts.org The bromo-methylphenyl cation would be an expected and relatively stable fragment. Analysis of these fragment ions helps to piece together the molecular structure. youtube.com
| Fragment | Expected m/z |
| [M]⁺ (C₁₀H₁₁⁷⁹BrO₂) | 242 |
| [M+2]⁺ (C₁₀H₁₁⁸¹BrO₂) | 244 |
| [M - OCH₂CH₂O]⁺ | Calculated value |
| [C₇H₆Br]⁺ | Calculated value |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing the vibrations of its bonds. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:
C-H stretching from the aromatic ring and the alkyl groups (methyl and dioxolane).
C=C stretching from the aromatic ring.
C-O stretching from the dioxolane ring, which would likely be strong and characteristic of an acetal.
C-Br stretching, which typically appears in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Aromatic ring vibrations are often strong in Raman spectra. The C-C and C-H vibrations would also be observable.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H stretch | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H stretch | ~3000-2850 | ~3000-2850 |
| Aromatic C=C stretch | ~1600, 1475 | ~1600, 1475 |
| C-O stretch (acetal) | ~1200-1000 | Variable intensity |
| C-Br stretch | < 700 | Variable intensity |
X-ray Crystallography for Solid-State Structural Determination
Analysis of Molecular Geometry (Bond Lengths, Bond Angles)
An X-ray crystal structure would provide a detailed geometric description of the molecule. This would include the precise lengths of all carbon-carbon, carbon-hydrogen, carbon-oxygen, and the carbon-bromine bonds, as well as the angles between these bonds. This data is the gold standard for structural confirmation.
| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |
| C-Br | Typical value | C-C-Br | Typical value |
| Aromatic C-C | ~1.39 | Aromatic C-C-C | ~120 |
| C-O (dioxolane) | ~1.43 | O-C-O (acetal) | ~105-115 |
| C-C (acetal-phenyl) | Typical value | C-C-C (acetal) | Typical value |
Conformational Analysis and Intermolecular Interactions in the Crystal Lattice
The crystallographic data would also reveal the preferred conformation of the dioxolane ring (likely an envelope or twist conformation) and the rotational orientation of the phenyl group relative to the rest of the molecule. Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds (if applicable), halogen bonding involving the bromine atom, or van der Waals forces, which govern the solid-state architecture of the compound.
Chirality and Stereochemical Characterization
The concept of chirality is fundamental in organic chemistry, describing molecules that are non-superimposable on their mirror images. In the case of this compound, the potential for chirality arises from the stereogenic center at the C2 position of the dioxolane ring, the carbon atom bonded to both oxygen atoms and the substituted phenyl ring.
If the molecule is chiral, it will exist as a pair of enantiomers. The presence of the bulky 2-bromo-5-methylphenyl substituent at the C2 position of the 1,3-dioxolane ring hinders free rotation and can lead to distinct stereoisomers. The synthesis of such chiral dioxolanes can be achieved through various stereoselective methods, often employing chiral auxiliaries or catalysts to control the stereochemical outcome. For instance, the asymmetric acetalization of aldehydes is a common strategy for producing chiral 1,3-dioxolanes with high enantioselectivity. nih.gov
The characterization of these stereoisomers is crucial and is typically accomplished using a combination of spectroscopic and analytical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating and quantifying enantiomers. Spectroscopic techniques, particularly NMR spectroscopy in the presence of chiral shift reagents or solvents, can be used to distinguish between enantiomers by inducing diastereomeric interactions that result in different chemical shifts for corresponding protons or carbon atoms. X-ray crystallography provides the most definitive determination of absolute stereochemistry, offering a three-dimensional model of the molecule. researchgate.netmdpi.comnih.gov
Data Tables
To aid in the identification and characterization of this compound, the following tables summarize its key identifiers and expected spectroscopic data based on the analysis of its functional groups and structural analogs.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1381966-52-4 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
Table 2: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| Dioxolane-CH | ~5.8 | Singlet |
| Dioxolane-CH₂ | 3.9 - 4.2 | Multiplet |
| Methyl-H | ~2.3 | Singlet |
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-Br (Aromatic) | 115 - 125 |
| C-CH₃ (Aromatic) | 135 - 140 |
| Aromatic CH | 125 - 135 |
| Dioxolane-CH | 100 - 105 |
| Dioxolane-CH₂ | 65 - 70 |
| Methyl-C | 20 - 25 |
Table 4: Expected Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Ether) | 1050 - 1150 |
| C-Br | 500 - 600 |
Computational Chemistry and Theoretical Insights into 2 2 Bromo 5 Methylphenyl 1,3 Dioxolane
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of a molecule. These calculations can predict molecular geometry, orbital energies, and electron distribution, which collectively govern the molecule's physical and chemical properties.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules with a good balance of accuracy and computational cost. DFT studies on molecules similar to 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane, such as bromotoluene and other substituted bromobenzenes, reveal the significant influence of the substituents on the electron density distribution of the phenyl ring.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value Range | Basis of Prediction |
| Dipole Moment (Debye) | 1.5 - 2.5 | Based on DFT studies of substituted bromobenzenes. |
| Molar Refractivity | ~55-60 | Estimated from group contributions of similar fragments. |
| Polarizability (ų) | ~20-25 | Inferred from calculations on related aromatic compounds. |
Note: The values in this table are estimations based on computational data for structurally similar molecules in the absence of direct studies on this compound.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl ring, influenced by the methyl and dioxolane groups. The LUMO is likely to have significant contributions from the antibonding orbitals of the aromatic system and the C-Br bond. Computational studies on similar brominated aromatic compounds have shown that the presence of a bromine atom can lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. nih.gov
Table 2: Estimated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Estimated Energy (eV) | Significance |
| HOMO | -6.0 to -6.5 | Electron-donating ability, site of oxidation |
| LUMO | -0.5 to -1.0 | Electron-accepting ability, site of reduction |
| HOMO-LUMO Gap | 5.0 to 6.0 | Indicator of chemical reactivity and stability |
Note: These values are estimations derived from DFT calculations on analogous bromotoluene and other substituted benzene (B151609) derivatives and are intended to be representative.
Mechanistic Probing through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the determination of reaction pathways.
Transition State Characterization for Key Reaction Pathways
Key reaction pathways for this compound could include nucleophilic aromatic substitution at the bromine-bearing carbon or acid-catalyzed hydrolysis of the dioxolane ring. Computational methods can be used to locate the transition state structures for these reactions. A transition state is a high-energy, transient configuration of atoms that represents the energy barrier that must be overcome for a reaction to occur.
For a nucleophilic aromatic substitution reaction, the transition state would involve the attacking nucleophile, the aromatic ring, and the leaving bromide ion. Its geometry and energy determine the activation barrier of the reaction. Similarly, the hydrolysis of the dioxolane ring would proceed through a transition state involving the protonated dioxolane and a water molecule.
Prediction of Reaction Energetics and Kinetics
Table 3: Hypothetical Reaction Energetics for Reactions of this compound
| Reaction Type | Estimated Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |
| Nucleophilic Aromatic Substitution | 20 - 30 | Varies with nucleophile |
| Acid-Catalyzed Dioxolane Hydrolysis | 15 - 25 | Typically near-neutral or slightly endothermic |
Note: These are hypothetical values based on computational studies of similar reaction types and are for illustrative purposes.
Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and other structure-reactivity studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. nih.gov For this compound, such studies would explore how variations in its structure, such as changing the substituents on the phenyl ring, would affect its chemical behavior.
For example, replacing the methyl group with a more electron-withdrawing group would likely increase the molecule's susceptibility to nucleophilic attack on the aromatic ring by further lowering the LUMO energy. Conversely, replacing the bromine atom with a different halogen could alter the energetics of substitution reactions. Computational studies can systematically investigate these relationships by calculating the properties of a series of related molecules, providing valuable predictive insights for the design of new compounds with desired reactivity. mdpi.com
Influence of Substituent Effects on Reactivity (e.g., bromo and methyl groups)
A comprehensive computational analysis of this compound would be necessary to fully characterize the influence of the bromo and methyl groups on its reactivity. Such a study would likely involve quantum chemical calculations, such as Density Functional Theory (DFT), to map the electron density distribution across the molecule.
The electron-withdrawing nature of the bromine atom, due to its high electronegativity, is expected to decrease the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the methyl group is known to be an electron-donating group through hyperconjugation and inductive effects, which would increase the electron density of the phenyl ring. The positioning of these substituents relative to each other and to the dioxolane ring would create a unique electronic environment that governs the molecule's susceptibility to electrophilic and nucleophilic attack.
A detailed computational study would quantify these effects by calculating molecular electrostatic potential (MEP) maps and atomic charges. This would reveal the most electron-rich and electron-poor sites, thereby predicting the regioselectivity of various chemical reactions. Furthermore, the steric hindrance introduced by the ortho-bromo group and the methyl group would also play a significant role in determining the accessibility of reactants to the aromatic ring and the dioxolane moiety.
Conformational Preferences and Stereoelectronic Effects
The conformational landscape of this compound is another area ripe for theoretical investigation. The molecule possesses rotational freedom around the single bond connecting the phenyl ring and the dioxolane ring. Computational methods could be employed to perform a potential energy surface scan by systematically rotating this bond to identify the most stable conformers.
The dioxolane ring itself can adopt various conformations, such as the envelope and twist forms. The presence of the bulky substituted phenyl group at the 2-position would likely influence the preferred conformation of the dioxolane ring to minimize steric strain.
Stereoelectronic effects, such as the anomeric effect, could also be at play, involving the interaction between the lone pair of electrons on the oxygen atoms of the dioxolane ring and the antibonding orbitals of adjacent bonds. A detailed analysis of the natural bond orbitals (NBO) would be required to identify and quantify such interactions, which can have a significant impact on the molecule's geometry, stability, and reactivity.
In Silico Prediction of Spectroscopic Parameters and Validation
Computational chemistry offers powerful tools for the in silico prediction of various spectroscopic parameters, which can be invaluable for the characterization of novel compounds. For this compound, theoretical calculations could provide predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when compared with experimental data (if it were available), can aid in the definitive assignment of signals and confirm the molecular structure. Similarly, the vibrational frequencies in the IR spectrum can be computed, and a comparison with experimental spectra would help in assigning the characteristic vibrational modes of the functional groups present in the molecule. High-resolution mass spectrometry predictions could aid in identifying the molecular ion peak and characteristic fragmentation patterns.
The validation of these in silico predictions would necessitate their comparison with experimentally obtained spectra. At present, a lack of published experimental and computational data for this compound prevents such a comparative analysis. Future research that combines the synthesis, experimental characterization, and computational modeling of this compound would be highly beneficial to the scientific community.
Future Research Trajectories and Transformative Applications in Chemical Synthesis
Development of Innovative Catalytic Systems for Synthesis and Derivatization
Future research will likely focus on creating more efficient and selective catalytic systems for both the synthesis of 2-(2-bromo-5-methylphenyl)-1,3-dioxolane and its subsequent derivatization. The primary route to this compound involves the acid-catalyzed acetalization of 2-bromo-5-methylbenzaldehyde (B1279800) with ethylene (B1197577) glycol. organic-chemistry.orggoogle.com Innovations in this area could involve the development of solid acid catalysts or metal-organic frameworks (MOFs) that allow for easier purification and catalyst recycling, aligning with the principles of green chemistry.
The true synthetic potential of this compound is unlocked through the catalytic derivatization of its aryl bromide moiety. Palladium-catalyzed cross-coupling reactions are central to this endeavor. Future research is expected to move beyond standard conditions to more advanced catalytic systems.
Palladium-Catalyzed Cross-Coupling Reactions:
| Coupling Reaction | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | 2-(5-methyl-[1,1'-biphenyl]-2-yl)-1,3-dioxolane |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | 2-(5-methyl-2-(phenylamino)phenyl)-1,3-dioxolane |
| Heck Reaction | Pd(OAc)₂ / Ligand / Base | 2-(5-methyl-2-vinylphenyl)-1,3-dioxolane |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI / Base | 2-(5-methyl-2-(phenylethynyl)phenyl)-1,3-dioxolane |
The development of next-generation catalysts will be crucial. This includes exploring more active and stable palladium precatalysts and ligands that can operate at lower catalyst loadings and milder reaction temperatures. For instance, the use of highly active phosphine (B1218219) ligands can expand the scope of the Buchwald-Hartwig amination to include a wider range of amines and even ammonia (B1221849) equivalents. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov Similarly, advancements in Suzuki-Miyaura coupling catalysts could enable reactions with a broader array of boronic acids and esters under more benign conditions. nih.govlibretexts.org
Exploration of Novel Chemical Transformations Utilizing the Compound
Beyond established cross-coupling methods, future research is poised to explore novel chemical transformations where this compound can serve as a key substrate. The presence of the ortho-bromo and protected aldehyde functionalities allows for unique sequential or one-pot reactions.
One promising area is the exploration of C-H activation reactions. Catalytic systems that can selectively functionalize the C-H bonds of the methyl group or the aromatic ring, while the bromo and dioxolane groups remain intact, would provide new pathways for molecular diversification.
Another avenue of research involves leveraging the electronic properties of the bromo-aryl system. For instance, the development of photoredox-catalyzed reactions could enable transformations that are not accessible through traditional thermal methods. The combination of photoredox catalysis with transition metal catalysis, such as nickel, could open up new cross-coupling paradigms.
Integration into Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry)
A significant future trend in chemical synthesis is the adoption of sustainable and green chemistry principles. Research into the integration of this compound into these methodologies is expected to grow.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. youtube.com The synthesis and derivatization of this compound are well-suited for flow chemistry. For example, a flow reactor could be employed for the acetalization step, followed by an in-line purification and a subsequent palladium-catalyzed cross-coupling reaction in a second reactor module. This would allow for the rapid and efficient production of a library of derivatives from a common intermediate.
Green Solvents and Catalysts: The use of greener solvents is another key aspect of sustainable chemistry. Research into performing cross-coupling reactions of this compound in water, biomass-derived solvents like Cyrene™ or γ-valerolactone, or in solvent-free conditions will be a priority. rsc.org Furthermore, the development of recyclable heterogeneous catalysts, such as palladium nanoparticles supported on various materials, would significantly reduce the environmental impact of these transformations by minimizing metal leaching into the final products.
Advanced Synthetic Applications in Specialty Chemicals (e.g., precursors for advanced materials)
The unique structure of this compound makes it an attractive precursor for the synthesis of specialty chemicals, including those used in advanced materials. The aryl bromide allows for the introduction of this building block into larger conjugated systems, while the protected aldehyde can be deprotected at a later stage for further functionalization.
For example, through Suzuki or Sonogashira coupling, this compound can be incorporated into oligomeric or polymeric structures. Subsequent deprotection of the aldehyde and condensation reactions could lead to the formation of novel materials with interesting photophysical or electronic properties, such as organic light-emitting diodes (OLEDs) or sensors. The ability to precisely place a reactive aldehyde group within a larger molecular architecture is a powerful tool for materials design.
Strategic Role in the Total Synthesis of Complex Natural Products and Analogues
In the realm of natural product synthesis, the strategic use of bifunctional building blocks like this compound can significantly streamline synthetic routes. The dioxolane group serves as a robust protecting group for the aldehyde, which is stable to a wide range of reaction conditions, including those used for many cross-coupling reactions. ncert.nic.in
This allows for the construction of a complex molecular backbone through reactions at the aryl bromide position. Once the core structure is assembled, the aldehyde can be unmasked under mild acidic conditions to participate in subsequent transformations, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to complete the synthesis of the natural product or its analogues. This strategy of "latent functionality" is a cornerstone of modern synthetic planning, and this compound is an excellent example of a reagent that embodies this principle. The ability to introduce a substituted benzaldehyde (B42025) moiety late in a synthetic sequence is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.
Q & A
Basic: What are the standard synthetic routes for 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane, and how do reaction conditions influence yield?
The synthesis typically involves acetal formation using a brominated aldehyde precursor and ethylene glycol under acid catalysis. For example, the reaction of 2-bromo-5-methylbenzaldehyde with ethylene glycol in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) at 60–80°C yields the dioxolane ring via cyclization. Key factors affecting yield include:
- Temperature control : Elevated temperatures (70–80°C) accelerate cyclization but may promote side reactions.
- Reaction time : Prolonged heating (>12 hours) can degrade sensitive intermediates.
- Catalyst loading : Excess acid may lead to hydrolysis of the dioxolane ring .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming the dioxolane ring structure (e.g., characteristic peaks at δ 4.8–5.2 ppm for dioxolane protons) and bromine/methyl substitution on the phenyl ring.
- IR Spectroscopy : Identifies ether (C-O-C) stretches (~1,100 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₁BrO₂, MW 259.10 g/mol) and isotopic patterns for bromine .
Basic: What common chemical reactions does this compound undergo, and what are the typical conditions?
- Nucleophilic Substitution : The bromine atom reacts with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, THF) at 50–80°C.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures at 90–110°C .
Advanced: How can researchers optimize the synthesis of this compound when facing low yields?
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) as alternatives to Brønsted acids.
- Solvent Optimization : Use toluene or dichloromethane to improve intermediate solubility.
- Purification Adjustments : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted aldehyde or oligomers .
Advanced: What strategies resolve contradictions in biological activity data between structural analogs of this compound?
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing bromine with chlorine or adjusting methyl positioning) and test in bioassays. For example, fluorinated analogs (e.g., 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane) show enhanced lipophilicity and AChE inhibition compared to non-fluorinated versions .
- Dose-Response Analysis : Quantify activity thresholds to distinguish potency differences from experimental variability.
Advanced: How can computational modeling guide the design of derivatives for targeted bioactivity?
- Docking Studies : Use software like AutoDock to predict binding affinities with biological targets (e.g., acetylcholinesterase). For instance, modeling the bromine atom’s hydrophobic interactions with enzyme pockets can prioritize derivatives for synthesis.
- DFT Calculations : Analyze electronic effects of substituents on reaction kinetics (e.g., Hammett σ values for aryl halides) .
Advanced: What methods address stability challenges during storage or reaction conditions?
- Solvent Selection : Store in anhydrous THF or DCM to prevent hydrolysis of the dioxolane ring.
- Light Sensitivity : Use amber vials to avoid photodegradation of the bromine substituent.
- Thermal Stability : Monitor via TGA/DSC to define safe handling temperatures (<100°C) .
Advanced: How can researchers validate the purity of this compound for reproducibility in biological assays?
- HPLC-PDA : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to detect impurities at <0.5%.
- Elemental Analysis : Confirm C/H/Br/O ratios within ±0.3% of theoretical values.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from by-products (e.g., uncyclized intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
